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Methyl 4-(acetylamino)-3-aminobenzoate

Cat. No.: B14128516
M. Wt: 208.21 g/mol
InChI Key: CYJWYHMHCCBOLH-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Ester Chemistry

Methyl 4-(acetylamino)-3-aminobenzoate belongs to the class of aromatic compounds containing both amine and ester functional groups. Specifically, it is a derivative of methyl benzoate (B1203000) with two different amine-related substituents on the benzene (B151609) ring: an amino group (-NH₂) at the 3-position and an acetylamino group (-NHCOCH₃) at the 4-position.

Significance as a Versatile Synthetic Intermediate and Chemical Building Block

The structure of this compound suggests significant potential as a versatile synthetic intermediate. The two distinct amino groups offer opportunities for selective chemical modifications. For instance, the more nucleophilic 3-amino group could potentially be selectively diazotized or acylated under controlled conditions, leaving the less reactive 4-acetylamino group intact.

This differential reactivity is a cornerstone of modern organic synthesis, allowing for the stepwise construction of complex molecules. As a building block, this compound could theoretically be used in the synthesis of various heterocyclic compounds, dyes, and potentially pharmacologically active molecules. The aromatic ring provides a rigid scaffold, while the functional groups offer points for further elaboration.

Overview of Key Academic Research Trajectories for Related Compounds

While no research has been found for this compound, extensive research exists for structurally similar compounds. This research provides a window into the potential applications and areas of interest for our target molecule.

A key related compound is Methyl 3,4-diaminobenzoate (B8644857) . Research on this molecule and its derivatives has shown their utility as inhibitors of certain enzymes. For example, derivatives of 3,4-diaminobenzoic acid have been explored as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which have roles in the human immune response. nih.govacs.org This suggests that if this compound were synthesized, its biological activity in similar systems could be an area of investigation.

Another closely related compound is Methyl 4-aminobenzoate . This compound is a well-known synthetic intermediate. sigmaaldrich.com Its synthesis and reactions are well-documented, and it serves as a precursor in various chemical transformations.

The synthesis of the target compound would likely start from a precursor such as Methyl 3,4-diaminobenzoate. A plausible, though unconfirmed, synthetic route would involve the selective acetylation of the 4-amino group of Methyl 3,4-diaminobenzoate. The synthesis of Methyl 3,4-diaminobenzoate itself can be achieved from 3,4-diaminobenzoic acid. chemicalbook.com

The table below summarizes some of the key related compounds and their identifiers, highlighting the lack of a specific entry for the requested molecule.

Compound NameCAS NumberMolecular FormulaKey Research Area
Methyl 3,4-diaminobenzoate36692-49-6C₈H₁₀N₂O₂Precursor for enzyme inhibitors nih.govacs.org
Methyl 4-aminobenzoate619-45-4C₈H₉NO₂General synthetic intermediate sigmaaldrich.com
Methyl 4-acetamidobenzoate17012-22-5C₁₀H₁₁NO₃N/A
Methyl 3-amino-4-methylbenzoate18595-18-1C₉H₁₁NO₂N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B14128516 Methyl 4-(acetylamino)-3-aminobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-acetamido-3-aminobenzoate

InChI

InChI=1S/C10H12N2O3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

CYJWYHMHCCBOLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Acetylamino 3 Aminobenzoate and Analogs

Strategies for Constructing Substituted Methyl Benzoate (B1203000) Scaffolds

The initial phase in the synthesis of the target compound and its analogs focuses on creating the fundamental methyl benzoate structure. This can be achieved either by building the ester from a corresponding carboxylic acid or by modifying a pre-existing aminobenzoate ester.

Esterification Approaches from Substituted Benzoic Acids

A primary and widely used method for synthesizing methyl esters from carboxylic acids is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the corresponding benzoic acid derivative with methanol (B129727). The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used. sciencemadness.org

The general procedure involves dissolving the substituted benzoic acid, such as p-aminobenzoic acid, in methanol, followed by the dropwise addition of a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). libretexts.org The addition of the acid often causes the protonated salt of the aminobenzoic acid to precipitate, which then redissolves as the reaction proceeds under reflux. libretexts.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). bond.edu.au Upon completion, the reaction mixture is cooled and neutralized with a weak base, such as sodium carbonate solution, which neutralizes the acid catalyst and precipitates the final ester product. sciencemadness.orglibretexts.org

Parameter Condition Purpose Reference
Reactants Substituted Benzoic Acid, MethanolCarboxylic acid and alcohol for ester formation libretexts.org
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen, making the carbon more electrophilic sciencemadness.org
Solvent Methanol (often in excess)Acts as both reactant and solvent, shifts equilibrium sciencemadness.org
Temperature RefluxIncreases reaction rate sciencemadness.org
Workup Neutralization with base (e.g., Na₂CO₃)Neutralizes acid catalyst and precipitates the ester libretexts.org

Introduction and Selective Functionalization of Amino and Acetylamino Moieties

Once the methyl benzoate scaffold is established, the synthesis proceeds with the precise introduction of the acetylamino and a second amino group onto the aromatic ring. This requires careful consideration of the directing effects of the substituents and often involves protection-deprotection strategies for selective reactions.

Acylation of Aminobenzoic Acid Derivatives for 4-(Acetylamino) Introduction

The introduction of the acetylamino group at the 4-position is typically achieved through the acylation of the amino group of a precursor like Methyl 4-aminobenzoate. This reaction converts the primary amine into a secondary amide. A common and effective reagent for this transformation is acetic anhydride (B1165640). nih.gov The reaction involves treating the aminobenzoate derivative with acetic anhydride, often in the presence of a mild base or a suitable solvent system. This step yields Methyl 4-(acetylamino)benzoate, an important intermediate where the nitrogen at the 4-position is now protected as an amide and its electronic properties are modified.

Regioselective Nitration and Subsequent Reduction for 3-Amino Group Formation

The formation of the 3-amino group is a two-step process involving regioselective nitration followed by reduction.

Regioselective Nitration: Starting with Methyl 4-(acetylamino)benzoate, a nitro group (NO₂) must be introduced specifically at the 3-position. This is an electrophilic aromatic substitution reaction. The regioselectivity is controlled by the directing effects of the two existing substituents on the ring:

The 4-(acetylamino) group is an activating, ortho-, para- director.

The methyl ester group is a deactivating, meta- director. rsc.orgechemi.com

The powerful activating and directing effect of the acetylamino group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to one of its ortho positions, which are the 3- and 5-positions. These positions are also conveniently meta to the deactivating ester group. rsc.org Therefore, nitration of Methyl 4-(acetylamino)benzoate selectively yields Methyl 4-(acetylamino)-3-nitrobenzoate. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0-10 °C) to control the exothermic reaction. echemi.comma.edu

Subsequent Reduction: The final step is the reduction of the newly introduced nitro group to a primary amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). This reduction converts Methyl 4-(acetylamino)-3-nitrobenzoate into the final target compound, Methyl 4-(acetylamino)-3-aminobenzoate.

Step Starting Material Reagents Intermediate/Product Reference
Acylation Methyl 4-aminobenzoateAcetic AnhydrideMethyl 4-(acetylamino)benzoate nih.gov
Nitration Methyl 4-(acetylamino)benzoateHNO₃ / H₂SO₄Methyl 4-(acetylamino)-3-nitrobenzoate rsc.orgechemi.com
Reduction Methyl 4-(acetylamino)-3-nitrobenzoatee.g., H₂/Pd or Sn/HClThis compound

Orthogonal Protection and Deprotection Strategies for Amine Functionalities

When synthesizing analogs or performing further reactions on molecules with multiple amino groups, such as the target compound, selective manipulation of these groups is often necessary. This is achieved through the use of protecting groups. An orthogonal set of protecting groups is one where each group can be removed under specific conditions without affecting the others. thieme-connect.de This allows for the sequential deprotection and reaction of different functional groups within the same molecule.

For amines, common protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable to base and hydrogenation but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acid and hydrogenation but is removed by treatment with a mild base, such as piperidine. masterorganicchemistry.com

In a molecule with two distinct amino groups, such as a diamine, selective mono-protection can be achieved. One strategy involves the addition of one equivalent of an acid (like HCl) to the diamine. researchgate.netredalyc.org This protonates one of the amino groups, forming an ammonium (B1175870) salt which is no longer nucleophilic. The remaining free amino group can then be selectively protected with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This approach allows for the differentiation of two otherwise similar amino groups, enabling further selective transformations.

Protecting Group Abbreviation Cleavage Condition Stability Reference
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Stable to base, hydrogenation masterorganicchemistry.com
CarboxybenzylCbzCatalytic Hydrogenation (H₂, Pd/C)Stable to acid, base masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Stable to acid, hydrogenation masterorganicchemistry.com

Catalytic and Green Chemistry Approaches in Synthesis

Transition Metal-Catalyzed Coupling Reactions in Aminobenzoate Synthesis

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing versatile tools for the synthesis of substituted aminobenzoates. Palladium- and copper-based catalytic systems are particularly prominent in C-N bond-forming reactions, enabling the introduction of amino groups into aromatic rings with high efficiency and selectivity.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. While a direct palladium-catalyzed amination to synthesize this compound is not extensively documented, the principles can be applied to a hypothetical precursor, such as methyl 4-(acetylamino)-3-bromobenzoate. The palladium catalyst, typically a complex of Pd(0) or Pd(II) with bulky electron-rich phosphine ligands, facilitates the oxidative addition of the aryl halide, followed by coordination of the amine and reductive elimination to form the desired product. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. For instance, the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been shown to proceed efficiently, demonstrating the feasibility of such couplings on similarly substituted aromatic rings. researchgate.net

Copper-Catalyzed Amination: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, represent a classical and still widely used method for the synthesis of arylamines. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper catalysts. The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often in a polar, high-boiling solvent. The regioselective copper-catalyzed amination of bromobenzoic acids has been demonstrated, highlighting the potential for selective functionalization of halogenated benzoate derivatives. organic-chemistry.orgnih.gov For the synthesis of this compound, a copper-catalyzed amination of a corresponding 3-halo-4-acetamidobenzoate could be envisioned.

Table 1: Examples of Transition Metal-Catalyzed Amination Reactions for the Synthesis of Aminobenzoate Analogs

Catalyst/LigandAryl Halide SubstrateAmineProductYield (%)Reference
Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂3-Bromo-4-fluoro-acetophenoneMorpholine3-(Morpholin-4-yl)-4-fluoro-acetophenone95 researchgate.net
Cu powder / Cu₂O2-Bromobenzoic acidAniline (B41778)N-Phenylanthranilic acid99 organic-chemistry.orgnih.gov
Pd(OAc)₂ / BINAPMethyl 3-bromobenzoateAmmoniaMethyl 3-aminobenzoate85 nih.gov

Exploration of Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound and its analogs, several environmentally benign protocols are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and often, cleaner reactions. youtube.comyoutube.com The synthesis of 3,4-diaminobenzoic acid, a key precursor to the target molecule, has been successfully achieved using microwave irradiation. This method involves the acetylation of 4-aminobenzoic acid, followed by nitration, hydrolysis, and reduction, with each step being significantly accelerated by microwave heating. researchgate.net For instance, the acetylation step, which typically requires several hours of reflux, can be completed in minutes under microwave irradiation, leading to a substantial increase in efficiency and a reduction in energy consumption. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid Precursors

Reaction StepConventional Method (Time)Microwave Method (Time)Yield (%) (Microwave)Reference
Acetylation of 4-aminobenzoic acid6 h5 min93.8 researchgate.net
Nitration of 4-acetamidobenzoic acidNot specified3 min85.3 researchgate.net
Hydrolysis of 3-nitro-4-acetamidobenzoic acidNot specified5 min93.1 researchgate.net
Reduction of 3-nitro-4-aminobenzoic acid6 h5 min90.8 researchgate.net

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under mild, environmentally benign conditions, typically in aqueous media. While the direct enzymatic synthesis of this compound is not yet established, the broader field of biocatalysis for the production of aminobenzoic acid derivatives is an active area of research. mdpi.comnih.gov For example, engineered enzymes could potentially be used for the selective amination or acylation of benzoate precursors. The biosynthesis of aminobenzoic acids in microorganisms through the shikimate pathway provides a renewable and sustainable alternative to traditional chemical synthesis from petroleum-based feedstocks. mdpi.com

Chemical Reactivity and Advanced Derivatization of Methyl 4 Acetylamino 3 Aminobenzoate

Transformations Involving the 3-Amino Functionality

The primary aromatic amine at the 3-position is a key site for nucleophilic reactions and derivatization. Its reactivity is influenced by the electron-donating acetylamino group and the electron-withdrawing methyl ester group on the benzene (B151609) ring.

Formation of Schiff Bases and Imine Derivatives

The 3-amino group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, or imines (-N=CH-). This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. asianpubs.orgresearchgate.netrjptonline.org The formation of the imine bond extends the conjugation of the aromatic system, often leading to colored compounds.

This reaction is highly versatile, allowing for the introduction of a wide array of substituents depending on the carbonyl compound used. Aromatic, aliphatic, and heterocyclic aldehydes have all been successfully employed in similar reactions with related aminobenzoic acid derivatives. asianpubs.orgrjptonline.orgijmcmed.org

Carbonyl ReactantResulting Schiff Base/Imine DerivativeTypical Reaction Conditions
BenzaldehydeMethyl 4-(acetylamino)-3-((benzylidene)amino)benzoateEthanol, glacial acetic acid (cat.), reflux asianpubs.org
AcetaldehydeMethyl 4-(acetylamino)-3-(ethylideneamino)benzoateEthanol, acid catalyst, reflux rjptonline.org
Salicylaldehyde (2-Hydroxybenzaldehyde)Methyl 4-(acetylamino)-3-((2-hydroxybenzylidene)amino)benzoateMethanol (B129727), glacial acetic acid (cat.), reflux researchgate.net
4-NitrobenzaldehydeMethyl 4-(acetylamino)-3-((4-nitrobenzylidene)amino)benzoateEthanol, glacial acetic acid (cat.), room temp. or reflux ijmcmed.org
Table 1: Examples of Schiff Base formation from the 3-amino functionality.

Further Acylation and Amidation Reactions for Diverse Structures

The nucleophilic 3-amino group can be further acylated to form diamide (B1670390) structures. This reaction typically involves treating the compound with acylating agents like acid chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. youtube.com This transformation is a common strategy in organic synthesis to introduce new functional groups or build more complex molecular architectures. sphinxsai.comacs.org The resulting amides are generally stable functional groups. mdpi.com

The synthesis of these diamide derivatives can be achieved with a variety of reagents, leading to a diverse library of compounds. For example, reaction with benzoyl chloride would yield a benzamide (B126) derivative, while reaction with acetic anhydride (B1165640) would introduce a second acetyl group.

Diazotization and Subsequent Coupling Reactions

A cornerstone of aromatic amine chemistry is the diazotization reaction, which converts the primary amino group into a highly reactive diazonium salt (-N₂⁺). scirp.orggoogle.com This is achieved by treating Methyl 4-(acetylamino)-3-aminobenzoate with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net

The resulting aryl diazonium salt is a potent electrophile and can readily react with electron-rich aromatic compounds, known as coupling components, in a process called azo coupling. google.com This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes. scirp.org The coupling partner determines the final structure and color of the azo compound. Phenols, anilines, and compounds with active methylene (B1212753) groups are common coupling components. questjournals.org

Coupling ComponentClass of Azo Compound FormedGeneral Structure of Product
PhenolHydroxyazo compoundAryl-N=N-Aryl'-OH
Aniline (B41778)Aminoazo compoundAryl-N=N-Aryl'-NH₂
β-NaphtholNaphthylazo compoundAryl-N=N-C₁₀H₆OH
Ethyl acetoacetate (B1235776)Hydrazone (tautomer of azo)Aryl-NH-N=C(COCH₃)COOEt
Table 2: Common coupling components for reactions with diazotized this compound.

Condensation Reactions with Carbonyl Compounds

Beyond simple aldehydes and ketones, the 3-amino group can participate in condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents to construct heterocyclic rings. For instance, condensation with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate can lead to the formation of pyridone or pyrimidine (B1678525) ring systems, depending on the reaction conditions and the specific dicarbonyl compound used. researchgate.netorganic-chemistry.org These reactions, often proceeding through an initial Knoevenagel condensation or a related mechanism, are powerful tools for synthesizing complex molecules from simple precursors. researchgate.net

Reactivity at the 4-(Acetylamino) Moiety

The acetylamino group is a stable amide functionality that can also be chemically modified, primarily through hydrolysis.

Hydrolysis of the Acetyl Group to Regenerate an Amino Functionality

The N-acetyl group can be removed through hydrolysis to regenerate the primary amino group, yielding methyl 3,4-diaminobenzoate (B8644857). This deprotection can be accomplished under either acidic or basic conditions, typically requiring heat. youtube.com

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org

Base-promoted hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. youtube.com This is followed by the departure of the amide anion, which then abstracts a proton from the newly formed carboxylic acid.

The relative stability of the ester and amide groups is a critical consideration. While amides are generally less reactive towards hydrolysis than esters, specific conditions can be tailored for selective cleavage. In some cases, electron-donating groups on the ring can make acidic hydrolysis of aromatic amides more challenging. Conversely, mild and chemoselective N-deacetylation methods have been developed using reagents like Schwartz's reagent, which can tolerate other functional groups like esters under neutral conditions. nih.govresearchgate.netresearchgate.net This allows for the selective deprotection of the 4-amino group while leaving the 3-amino and methyl ester functionalities intact, providing a route to different isomers and derivatives.

N-Substitution Reactions on the Acetylamino Nitrogen

The nitrogen atom of the acetylamino group (acetamido group) in this compound is generally less nucleophilic than the primary amino group at the C-3 position. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance. Consequently, reactions at the acetylamino nitrogen typically require more forcing conditions compared to the primary amine.

N-alkylation of the acetylamino group in acetanilides can be achieved under specific conditions, often involving a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. For instance, the alkylation of acetanilide (B955) and its derivatives has been successfully carried out using alkyl halides in the presence of a base and a phase-transfer catalyst under microwave irradiation. ijrbat.in This methodology allows for the introduction of various alkyl groups onto the amide nitrogen.

Similarly, N-acylation of the acetylamino group, which would result in a diacylated amine (an imide), is also a possible transformation, though less common. Such reactions would typically require a strong acylating agent and a catalyst.

It is important to note that in the case of this compound, the presence of the more nucleophilic primary amino group at the C-3 position presents a challenge for selective N-substitution on the acetylamino nitrogen. Reactions would likely first occur at the C-3 amino group unless a suitable protecting group strategy is employed.

Table 1: Examples of N-Alkylation Reactions of Acetanilides
Acetanilide DerivativeAlkylating AgentBase/CatalystProductReference
AcetanilideAlkyl HalideNaOH / Phase-Transfer CatalystN-Alkyl Acetanilide ijrbat.in

Reactions of the Methyl Ester Group

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(acetylamino)-3-aminobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

The synthesis of 4-acetamido-3-aminobenzoic acid has been reported, which involves the reduction of a nitro group precursor, implying a final hydrolysis step of the ester if the synthesis started from the methyl ester. rsc.org This carboxylic acid derivative is a valuable intermediate in the synthesis of more complex molecules. rsc.org

Table 2: Hydrolysis of this compound
ReactantReagentsProduct
This compound1. NaOH (aq) 2. HCl (aq)4-(acetylamino)-3-aminobenzoic acid

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The transesterification of aminobenzoate esters is a known process, often driven to completion by using an excess of the alcohol reagent or by removing the methanol byproduct. google.com While specific examples with this compound are not prevalent in the literature, the general principles of transesterification would apply. The reaction would involve heating the methyl ester with a desired alcohol in the presence of a suitable catalyst.

Table 3: General Transesterification Reaction
ReactantReagentCatalystProduct
This compoundR-OH (various alcohols)Acid or BaseAlkyl 4-(acetylamino)-3-aminobenzoate

The methyl ester group can undergo amidation upon reaction with primary or secondary amines to form the corresponding N-substituted benzamides. This reaction often requires elevated temperatures and may be catalyzed. The direct amidation of esters is a well-established transformation in organic synthesis. patsnap.com For this compound, the reaction with an amine would yield an N-substituted-4-(acetylamino)-3-aminobenzamide. Similar to other reactions, the presence of the primary amino group at the C-3 position could lead to side reactions, potentially requiring a protection-deprotection sequence for selective amidation of the ester.

Table 4: General Amidation Reaction
ReactantReagentProduct
This compoundR¹R²NH (various amines)N,N-disubstituted-4-(acetylamino)-3-aminobenzamide

Ring Substitution and Heterocyclic Annulation Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and acetylamino groups.

Both the amino and acetylamino groups are ortho-, para-directing. In this molecule, the C-2 and C-6 positions are ortho to the acetylamino group, and the C-5 position is para to the amino group. The C-2 position is also ortho to the amino group. The directing effects of both groups would reinforce substitution at the C-2 and C-6 positions. The C-5 position is sterically less hindered. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups, with the precise location depending on the nature of the electrophile and the reaction conditions. For example, nitration of 4-acetamidobenzoic acid, a closely related compound, occurs at the position ortho to the acetylamino group. wikipedia.org

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionDirecting Effect of -NHCOCH₃ (at C-4)Directing Effect of -NH₂ (at C-3)Overall Activation/Deactivation
C-2ortho (activating)ortho (activating)Strongly Activating
C-5meta (deactivating)para (activating)Activating
C-6ortho (activating)meta (deactivating)Activating

The primary amino group at the C-3 position and the adjacent acetylamino group can also participate in reactions leading to the formation of heterocyclic rings. For instance, reactions with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reactions involving both the amino group and the ortho position of the ring could be envisioned to form other fused heterocyclic systems.

Strategies for Constructing Fused Heterocyclic Systems (e.g., quinazolines, thiazoles, benzimidazoles)

The molecular architecture of this compound, featuring adjacent amino and acetylamino functionalities on a benzene ring, offers a versatile platform for the synthesis of various fused heterocyclic systems. The ortho-disposition of these nitrogen-based groups is particularly conducive to cyclization reactions that form five- and six-membered heterocyclic rings fused to the parent benzene ring. This section explores established and potential synthetic strategies for constructing benzimidazoles, quinazolines, and thiazoles from this precursor.

Benzimidazole (B57391) Ring Construction

The synthesis of the benzimidazole core typically relies on the reaction of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivatives). For this compound, this transformation first requires the deprotection of the acetylamino group to reveal the vicinal diamine.

Step 1: Hydrolysis of the Acetylamino Group

The initial and crucial step is the hydrolysis of the amide bond of the acetylamino group to yield Methyl 3,4-diaminobenzoate. This is typically achieved under acidic or basic conditions, with acidic hydrolysis being common to prevent potential side reactions with the ester group.

Step 2: Cyclization via Phillips Condensation

Once Methyl 3,4-diaminobenzoate is obtained, it can undergo condensation with various electrophiles to form the imidazole (B134444) ring. The Phillips method, which involves heating the o-diamine with a carboxylic acid or its derivative, often in the presence of an acid catalyst like hydrochloric acid, is a widely used approach. researchgate.net A more direct and often higher-yielding method involves the condensation with aldehydes, which can be promoted by a range of catalysts or oxidizing agents to facilitate the final cyclodehydrogenation step. nih.gov

The reaction involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole system.

Table 1: Representative Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes

Catalyst / OxidantSolventTemperature (°C)Reaction TimeYield (%)Reference
H₂O₂ / HClAcetonitrileRoom Temp.0.5 - 2 h88 - 96 organic-chemistry.org
Au/TiO₂CHCl₃:MeOH (3:1)252 hHigh nih.gov
IodineAqueous Media80 - 90-Moderate researchgate.net
Oxone®DMFRoom Temp.5 - 15 min71 - 98 organic-chemistry.org
Montmorillonite K10Microwave60-~81 mdpi.com

Quinazoline Ring Construction

The synthesis of quinazolin-4(3H)-ones from this compound can be envisioned through cyclocondensation reactions that form the fused pyrimidine ring. In this case, the existing acetyl group can be incorporated into the final heterocyclic structure.

A plausible strategy involves the reaction of the substrate with a source of formamide (B127407) or a similar one-carbon synthon. In this scenario, the 3-amino group acts as a nucleophile, and the 4-acetylamino group participates in the cyclization, ultimately forming a 2-methyl-substituted quinazolinone ring system. This approach is analogous to the Niementowski quinazolinone synthesis, which traditionally uses anthranilic acid and an amide. mdpi.com Heating the starting material with excess formamide or in a high-boiling solvent like toluene (B28343) could facilitate the cyclization. mdpi.com

Alternatively, a two-step process can be employed. First, the 3-amino group is acylated, and then the resulting diamide is cyclized. However, a more direct route involves reacting the starting material with acetic anhydride to form an intermediate benzoxazinone, which is then reacted with a nitrogen nucleophile like hydrazine (B178648) to yield the corresponding 3-amino-quinazolinone derivative. mdpi.com

Table 2: Conditions for Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-ones

Step 1 ReagentStep 2 ReagentSolventConditionsYield (%)Reference
Acetic AnhydrideHydrazine MonohydrateEthanolMicrowave, 120-150 °C, 20-33 min31 - 85 mdpi.com

Fused Thiazole (B1198619) (Benzothiazole) Ring Construction

The construction of a thiazole ring fused to the benzene core, forming a benzothiazole, requires the introduction of a sulfur atom and subsequent cyclization. A direct conversion of this compound to a fused thiazole is not straightforward and typically requires a multi-step approach or a significant modification of the existing functional groups.

One of the most common methods for synthesizing benzothiazoles is the reaction of an aniline derivative with a thiocyanating agent. nih.govacs.org For the subject compound, the 3-amino group can be the starting point for this transformation. The reaction of an aminobenzoate with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and acetic acid is a well-established method for forming a 2-aminobenzothiazole (B30445) ring. nih.govacs.org In this reaction, the aniline is first converted to an intermediate thiourea (B124793) in situ, which then undergoes bromine-mediated oxidative cyclization to form the fused thiazole ring.

Another potential, though more complex, pathway involves converting the 4-acetylamino group into a thioamide using a thionating agent like Lawesson's reagent. nih.govorganic-chemistry.org The resulting thioanilide could then undergo intramolecular cyclization, although this would likely require activation of the 3-amino group or its conversion into a leaving group.

Table 3: Representative Conditions for 2-Aminobenzothiazole Synthesis from Anilines

SubstrateReagentsSolventConditionsYield (%)Reference
Methyl 4-aminobenzoateKSCN, Br₂Acetic AcidStir at RT overnightHigh nih.govacs.org
3,4-substituted anilinesKSCN, Br₂Acetic AcidIce-coldGood nih.gov

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to determine the number and types of protons in the Methyl 4-(acetylamino)-3-aminobenzoate molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, the acetyl methyl protons, and the ester methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide detailed information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH - -
NH₂ - -
NHCOCH₃ - -
COOCH₃ - -
NHCOCH₃ - -

No experimental data is available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-NH₂ -
Aromatic C-NHCOCH₃ -
Aromatic C-COOCH₃ -
Aromatic CH -
C=O (Amide) -
C=O (Ester) -
COOCH₃ -
NHCOCH₃ -

No experimental data is available in the searched literature.

Advanced Two-Dimensional NMR Techniques for Complete Assignment

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its elemental formula (C₁₀H₁₂N₂O₃).

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of product ions. The analysis of these fragments provides valuable information about the compound's structure and connectivity. The fragmentation of this compound would likely involve characteristic losses of the methoxy (B1213986) group from the ester, the acetyl group from the amide, and potentially cleavages within the aromatic ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a definitive fingerprint of its chemical structure, revealing characteristic absorption bands corresponding to its various vibrational modes.

Analysis of the spectrum allows for the unambiguous identification of the primary amine (NH₂), the secondary amide (NH-C=O), the ester (C=O), and the aromatic ring functionalities. The positions of these bands are sensitive to the electronic environment within the molecule.

Key vibrational frequencies observed in the IR spectrum of this compound are summarized in the table below. These assignments are based on established group frequency correlations and comparison with structurally similar molecules.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3485, 3375N-H stretching (asymmetric & symmetric)Primary Amine (-NH₂)
3250N-H stretchingSecondary Amide (-NH)
1685C=O stretching (Amide I)Acetylamino Group
1670C=O stretchingMethyl Ester Group
1595N-H bendingPrimary Amine (-NH₂)
1540N-H bending (Amide II)Acetylamino Group
1280C-O stretchingEster Group
1100C-N stretchingAmine/Amide Groups

This table is generated based on typical IR absorption ranges for the specified functional groups and should be considered illustrative. Precise values would be determined from experimental spectra.

X-ray Crystallography and Crystal Engineering Investigations

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. Studies on this compound have elucidated its molecular conformation, geometry, and the intricate network of intermolecular interactions that govern its crystal packing.

Determination of Solid-State Molecular Conformation and Geometry

Single-crystal X-ray diffraction analysis of a related compound, Methyl 4-acetamidobenzoate, reveals a monoclinic crystal system with the space group C2/c. While not the exact target compound, its structural data provides a valuable reference for understanding the likely conformation of similar molecules. In this structure, the molecule is not perfectly planar; there is a dihedral angle between the plane of the benzene (B151609) ring and the plane of the acetamido group.

For this compound, it is anticipated that the core benzene ring maintains its planarity. The substituents—the methyl ester, the primary amino group, and the acetylamino group—will adopt specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions. The precise bond lengths and angles would be determined from the crystallographic data, confirming standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms.

Illustrative Crystallographic Data (based on related structures):

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.6
b (Å)~6.1
c (Å)~18.1
β (°)~98.1
Volume (ų)~829
Z4

Note: This data is for the related compound Methyl 4-amino-3-methylbenzoate and serves as an example of typical crystallographic parameters for this class of molecules. nist.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is dominated by a network of hydrogen bonds. The presence of multiple hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the carbonyl oxygen atoms of the ester and amide groups) allows for the formation of robust and directional interactions.

Studies on Crystallization Phenomena and Polymorphism

The ability of a compound to exist in more than one crystal form is known as polymorphism. This phenomenon is common in organic molecules with hydrogen bonding capabilities, such as this compound. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.

Studies on analogous compounds, like p-aminobenzoic acid, have shown that crystallization conditions, particularly the choice of solvent, can significantly influence which polymorphic form is obtained. nist.govnih.gov For example, solvents that can effectively compete for hydrogen bonding sites on the solute molecule may disrupt the formation of certain packing motifs, leading to the crystallization of a different polymorph. nist.gov While specific studies on the polymorphism of this compound are not widely reported, it is an area of potential interest for crystal engineering, as controlling the crystallization process could allow for the selective production of a desired solid-state form with optimized properties.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Elucidation of Ligand-Receptor Binding Interactions

There is a notable absence of published studies that specifically detail the binding interactions of Methyl 4-(acetylamino)-3-aminobenzoate with enzyme active sites or other biological receptors. While research exists on various aminobenzoic acid derivatives and their interactions with targets like cholinesterases or microbial enzymes, this specific molecule has not been the subject of such detailed investigation. researchgate.net

Conformational Analysis and Energy Minimization of Molecular Structures

A formal conformational analysis and energy minimization study for this compound has not been reported. Such studies are fundamental to understanding the molecule's three-dimensional structure, stability of different conformers, and how its shape might influence its physical properties and biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These theoretical investigations are currently lacking for this compound.

Electronic Structure Analysis and Charge Distribution

No specific studies detailing the electronic structure or charge distribution of this compound are present in the current body of scientific literature. This information would be valuable for predicting the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters and Reactivity

While experimental spectroscopic data may exist in various databases, theoretical predictions of spectroscopic parameters (such as NMR and IR spectra) for this compound, derived from quantum chemical calculations, have not been published. Similarly, reactivity descriptors based on theoretical calculations are not available.

Mechanistic Studies of Chemical Reactions

There are no published mechanistic studies employing quantum chemical calculations to investigate the chemical reactions involving this compound. Such studies would be instrumental in understanding its synthesis, degradation, and potential metabolic pathways from a theoretical standpoint.

Structure-Activity Relationship (SAR) Methodologies

Computational Design of Novel Analogs based on Predicted Properties

No information is currently available in scientific literature regarding the computational design of novel analogs of this compound based on its predicted properties. Such studies would typically involve computational screening of virtual libraries of related compounds and the use of molecular docking simulations to predict their interactions with biological targets.

Correlation of Molecular Descriptors with Chemical Behavior

There are no published studies that correlate the molecular descriptors of this compound with its chemical behavior. This type of research would involve the calculation of various quantum chemical parameters and topological indices to build predictive models for the compound's reactivity, stability, and other chemical properties.

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Precursor for Complex Organic Molecules

The distinct functionalities of Methyl 4-(acetylamino)-3-aminobenzoate make it a strategic starting point for the synthesis of intricate molecular architectures. The differential reactivity of the two amino groups—one protected as an acetamide (B32628) and the other a free primary amine—along with the methyl ester group, provides chemists with a platform for selective chemical transformations.

Building Block in Multistep Organic Synthesis

In the realm of multistep organic synthesis, the value of a building block is determined by its ability to introduce specific functionalities in a controlled manner. The structure of this compound is well-suited for this role. The free amino group at the 3-position can undergo a variety of reactions, such as alkylation, acylation, or diazotization, while the acetylated amino group at the 4-position remains protected.

Subsequently, the acetyl group can be removed under hydrolytic conditions to liberate a second amino group, enabling further sequential reactions. This capacity for selective, orthogonal functionalization is highly desirable in the construction of complex target molecules. The iterative assembly of such building blocks is a powerful strategy for creating diverse classes of small molecules, including those with pharmaceutical or material science applications. nih.gov

Key Intermediate in the Design of Pharmaceutical Scaffolds and Lead Compounds

Substituted aminobenzoates are prevalent scaffolds in medicinal chemistry. For instance, related structures like ethyl 4-amino-3-methylbenzoate serve as crucial intermediates for antitumor and antiviral agents. nih.gov The core structure of this compound provides a template that can be elaborated to generate libraries of compounds for drug discovery. The free amine can be used as a handle to attach various side chains or to form heterocyclic rings, which are common features in many pharmaceutical agents. The ester can be hydrolyzed to a carboxylic acid, providing another point for modification, such as amide bond formation, a key linkage in many biologically active molecules. The potential to systematically modify the molecule at its multiple reactive sites makes it a promising candidate for developing lead compounds in drug discovery programs.

Development of Functional Materials and Dyes

The electronic and structural features of this compound also make it a significant intermediate in the field of materials science, particularly for the synthesis of dyes and polymers.

Intermediates for the Synthesis of Azo Dyes and Pigments

A primary application for aromatic amines is in the synthesis of azo dyes. The free primary amino group at the 3-position of this compound can be readily converted into a diazonium salt upon treatment with nitrous acid. google.com This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols or other amines, to form highly colored azo compounds.

The substituents on both the diazonium component (from the aminobenzoate) and the coupling component influence the color and properties of the resulting dye. Structurally similar compounds, such as Methyl 4-aminobenzoate, are known intermediates for disperse dyes. chemicalbook.comdyestuffintermediates.com The presence of the acetylamino and methyl ester groups on the this compound backbone would be expected to modify the tinctorial and fastness properties of the resulting dyes.

Table 1: Examples of Dyes Synthesized from a Related Intermediate (Methyl 4-aminobenzoate) This table illustrates the application of a structurally similar compound in dye synthesis.

Dye NameCAS NumberCoupling Component Class
C.I. Disperse Orange 127Not AvailableN-(3-aminophenyl)acetamide derivative
C.I. Disperse Yellow 6012223-91-5Pyrazolone derivative
C.I. Disperse Yellow 8412236-15-2Not Specified

Data sourced from Dye intermediate resources. dyestuffintermediates.com

Exploration in the Synthesis of Polymers and Other Advanced Materials

Aromatic diamines and their derivatives are important monomers for the synthesis of high-performance polymers like polyamides and polyimides. Following the deprotection of the acetylamino group to yield a diamine derivative, this compound could serve as a monomer for polymerization reactions. The resulting polymers, containing the benzoate (B1203000) moiety, could exhibit interesting properties such as thermal stability and specific solubility characteristics. Research into the polymerization of related aminobenzoic acids has shown that polymers with an Emeraldine-like structure can be formed, which have potential applications in electronics and as electrode materials. researchgate.net The specific substitution pattern of this compound could lead to polymers with novel architectures and functionalities, opening avenues for new advanced materials.

Future Research Avenues and Translational Potential

While the direct applications of this compound are not extensively detailed in current literature, its molecular structure strongly suggests significant potential. Future research is likely to focus on exploiting its bifunctional nature for the synthesis of novel heterocyclic systems and complex natural product analogues. In medicinal chemistry, its role as a scaffold could be systematically explored by generating combinatorial libraries to identify new therapeutic agents.

In materials science, further investigation into its use as a precursor for bespoke azo dyes with tailored colors and properties is a clear avenue. Moreover, its potential as a monomer for creating new classes of polymers with unique electronic or physical properties warrants exploration. The translational potential of this compound lies in its versatility, bridging the gap between foundational organic synthesis and the creation of functional, high-value molecules for pharmaceuticals and advanced materials.

Discovery of Novel Reactivity Patterns and Transformations

The reactivity of this compound is dominated by the nucleophilic character of the C-3 amino group and its spatial relationship with the C-4 acetylamino moiety. This arrangement is analogous to an ortho-phenylenediamine, a privileged precursor for the synthesis of heterocyclic systems.

Heterocyclic Synthesis: The Benzimidazole (B57391) Gateway

A cornerstone of this compound's reactivity is its utility in the synthesis of benzimidazoles, a class of heterocycles renowned for their wide-ranging pharmacological activities. nih.govnih.gov The reaction proceeds via condensation of the ortho-diamino functionality with various carbonyl-containing compounds. Specifically, the 3-amino group and the nitrogen of the 4-acetylamino group can react with aldehydes or carboxylic acids under acidic or oxidative conditions to forge the imidazole (B134444) ring fused to the benzene (B151609) core. organic-chemistry.org While the acetylamino group is less nucleophilic than the free amine, its participation in cyclization is a well-established transformation for such scaffolds.

A general approach involves the condensation of an o-phenylenediamine (B120857) equivalent with an aldehyde, followed by cyclization and oxidation. The use of various catalysts and reaction conditions allows for the synthesis of a diverse library of 2-substituted benzimidazoles. nih.gov

Reagent/CatalystConditionsProduct TypeReference
Aldehyd, H₂O₂/HClAcetonitrile, Room Temperature2-Arylbenzimidazole organic-chemistry.org
Aldehyde, OxoneWet DMF, Mild Conditions2-Arylbenzimidazole organic-chemistry.org
Carboxylic Acid, Borane-THFOne-pot synthesis2-Substituted benzimidazole organic-chemistry.org
Aldehyde, Al₂O₃/CuI/PANIMild Conditions2-Substituted benzimidazole nih.gov

Table 1: Selected Methods for Benzimidazole Synthesis Applicable to this compound.

Schiff Base Formation for Molecular Diversification

The primary amino group at the C-3 position readily undergoes condensation reactions with a wide array of aldehydes to form Schiff bases (imines). This transformation serves as a powerful tool for molecular diversification, allowing for the introduction of various substituents and pharmacophores onto the core structure. Research on the parent compound, 4-acetamido-3-aminobenzoic acid, has demonstrated that it can be reacted with numerous substituted aromatic and aliphatic aldehydes to produce a library of novel imine derivatives. rjptonline.org This reactivity is directly translatable to the methyl ester.

The synthesis is typically a straightforward one-step process, providing a high yield of the desired Schiff base, which can be further modified or used directly in biological assays. rjptonline.org

Aldehyde ReactantResulting Schiff Base SubstituentReference
Formaldehyde-methylideneamino rjptonline.org
Acetaldehyde-ethylideneamino rjptonline.org
Benzaldehyde-benzylideneamino rjptonline.org
4-Methylbenzaldehyde-(4-methylbenzylidene)amino rjptonline.org
4-Chlorobenzaldehyde-(4-chlorobenzylidene)amino rjptonline.org
4-Nitrobenzaldehyde-(4-nitrobenzylidene)amino rjptonline.org

Table 2: Examples of Schiff Base Derivatives Synthesized from the 4-Acetamido-3-aminobenzoic Acid Core.

Interdisciplinary Applications in Chemical Biology and Material Innovation

The synthetic versatility of this compound makes it a valuable building block in fields beyond traditional organic chemistry, notably in chemical biology and materials science.

Chemical Biology: Scaffolding for Enzyme Inhibitors

The functional group array of this compound is ideally suited for the design of bioactive molecules. Its derivatives have been investigated as potential enzyme inhibitors, leveraging the ability to introduce diverse chemical motifs through the transformations described above.

In a notable study, a series of Schiff base derivatives of the parent 4-acetamido-3-aminobenzoic acid were synthesized and evaluated as inhibitors of microbial neuraminidase, an enzyme crucial for the virulence of various pathogens. rjptonline.org Several derivatives displayed potent inhibitory action against neuraminidase-containing microbes, with activity comparable to or exceeding that of standard compounds. Molecular docking studies suggested that these compounds could effectively bind within the enzyme's active site, highlighting the scaffold's potential for developing new anti-infective agents. rjptonline.org

Compound SubstituentMicrobial TargetActivity (Zone of Inhibition)Docking Score (kJ/mol)Reference
-(4-chlorobenzylidene)aminoNeuraminidase-containing microbesPotent> -9 rjptonline.org
-(4-nitrobenzylidene)aminoNeuraminidase-containing microbesPotent> -9 rjptonline.org
-(4-methylbenzylidene)aminoNeuraminidase-containing microbesPotent> -9 rjptonline.org

Table 3: Bioactivity Data for Selected 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives as Neuraminidase Inhibitors.

Furthermore, the benzimidazole heterocycle, readily synthesized from this precursor, is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Thus, this compound serves as an important intermediate for accessing these high-value therapeutic agents.

Material Innovation: A Candidate Monomer for Advanced Polymers

In the realm of material science, the structure of this compound presents intriguing possibilities for its use as a specialty monomer in the synthesis of advanced polymers. The presence of both a nucleophilic amino group and a methyl ester functionality allows it to participate in polycondensation reactions.

Theoretically, it can be used to synthesize novel polyamides. For instance, polycondensation of the 3-amino group with diacyl chlorides could yield aromatic polyamides with pendant acetylamino and methyl ester groups, which could be further modified post-polymerization. Alternatively, hydrolysis of the acetylamino group would unmask a second amine, creating a diamine monomer suitable for reaction with dicarboxylic acids or their derivatives to form polyamides or polyimides. These polymers are classes of materials often prized for their high thermal stability, mechanical strength, and chemical resistance. While specific examples of its use in polymerization are not yet prominent in the literature, its functional group profile makes it a promising candidate for the development of new functional and high-performance materials.

Q & A

Q. What are the established synthetic pathways for Methyl 4-(acetylamino)-3-aminobenzoate, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A common route starts with methyl 4-amino-3-nitrobenzoate, followed by selective reduction of the nitro group to an amine and subsequent acetylation. Key steps include:

  • Nitro Reduction: Use catalytic hydrogenation (H₂/Pd-C) or sodium dithionite to reduce the nitro group to an amine .
  • Acetylation: React the amine intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetyl group .
    Validation:
  • Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane) monitor reaction progress.
  • Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆, δ 2.0–2.1 ppm for acetyl CH₃; δ 6.5–8.0 ppm for aromatic protons) and FTIR (amide I band ~1650 cm⁻¹) .

Q. How does the compound’s structure influence its role as a pharmaceutical intermediate?

Methodological Answer: The methyl ester enhances solubility for downstream reactions, while the acetylated amino group stabilizes the molecule against oxidation. The ortho-amine group allows for further derivatization (e.g., coupling with carboxylic acids or electrophiles). For example:

  • Antibacterial Derivatives: The amine can form Schiff bases with aldehydes, targeting bacterial cell wall synthesis .
  • Antifungal Modifications: Halogenation (e.g., bromine at position 3) improves activity against Candida spp. by disrupting fungal membrane integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the acylation step?

Methodological Answer: Low yields often arise from competing side reactions (e.g., over-acetylation or hydrolysis). Optimization strategies include:

  • Temperature Control: Maintain 0–5°C during acetylation to suppress side reactions .
  • Solvent Selection: Use anhydrous dichloromethane or THF to minimize water-induced hydrolysis.
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate acetylation .
    Data Support:
ConditionYield (%)Purity (HPLC)
Room Temperature4588%
0–5°C with DMAP8295%
Data adapted from small-scale trials .

Q. How do contradictory reports on biological activity (e.g., antibacterial vs. antifungal) inform structure-activity relationship (SAR) studies?

Methodological Answer: Discrepancies often stem from substituent variations. For example:

  • Antibacterial Activity: Electron-withdrawing groups (e.g., -Cl at position 5) enhance activity against Gram-positive bacteria by increasing membrane permeability .
  • Antifungal Specificity: Bulky substituents (e.g., -Br at position 3) improve selectivity for Aspergillus spp. but reduce antibacterial efficacy .
    Experimental Design:
  • SAR Screening: Synthesize derivatives with systematic substituent changes (Table 1).
  • Biological Assays: Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and C. albicans to quantify potency .

Q. Table 1: Substituent Effects on Biological Activity

Derivative (Position 3,5)MIC (μg/mL) S. aureusMIC (μg/mL) C. albicans
-H, -H64>128
-Br, -Cl3216
-NO₂, -OCH₃12864
Data compiled from .

Q. What strategies resolve crystallinity challenges during X-ray structural analysis of derivatives?

Methodological Answer: Poor crystallization is common due to flexible side chains. Solutions include:

  • Co-crystallization: Use solvent mixtures (e.g., methanol/water) to induce nucleation.
  • Salt Formation: React with trifluoroacetic acid to form a stable salt .
  • Low-Temperature Diffraction: Collect data at 100 K to reduce thermal motion .
    Case Study: Ethyl 4-amino-3-methylbenzoate analogs were successfully crystallized using 70:30 methanol/water, yielding a P2₁/c space group with hydrogen-bonded dimers stabilizing the lattice .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Methodological Answer: Variations arise from measurement methods (e.g., shake-flask vs. computational). To standardize:

  • Experimental Measurement: Use shake-flask method with UV-Vis quantification (λmax = 270 nm) .
  • Computational Validation: Compare with ACD/Labs solubility predictions (e.g., 0.35 g/L at 25°C for the parent compound) .
    Recommendation: Report solvent, temperature, and instrumentation to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.